(3-(2-Fluorophenyl)isoxazol-5-yl)methanamine
Overview
Description
3-(2-Fluorophenyl)isoxazol-5-yl)methanamine, also known as 3-(2-Fluorophenyl)isoxazole-5-methanamine, is a synthetic compound that is used in scientific research and laboratory experiments. It is a member of the isoxazole family, which are heterocyclic compounds that contain an oxygen atom and two nitrogen atoms in a five-membered ring. 3-(2-Fluorophenyl)isoxazole-5-methanamine has a wide range of applications, from drug discovery and development to biochemistry and molecular biology.
Scientific Research Applications
Antiviral Applications
A study by Liang et al. (2023) focused on the design and synthesis of (3-phenylisoxazol-5-yl)methanimine derivatives, which are structurally similar to (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine. These derivatives were evaluated for their anti-hepatitis B virus (HBV) activity. The results showed that several compounds in this series were more effective than Lamivudine, a standard antiviral medication, in inhibiting HBV DNA replication and the secretion of hepatitis B surface antigen (HBsAg) and e antigen (HBeAg) (Liang et al., 2023).
Antimicrobial Activity
Kumar et al. (2019) synthesized a series of compounds including 3-{2-[(1-Aryl-1H-1,2,3-triazol-4-yl)methoxy]-5-fluorophenyl}isoxazoles, which are chemically related to the compound of interest. These derivatives were tested for their in vitro antimicrobial activity against various bacterial and fungal organisms, demonstrating their potential as antimicrobial agents (Kumar et al., 2019).
Potential in Cancer Therapy
Research by Liu et al. (2008) involved the synthesis and evaluation of novel 5-(3-(substituted phenyl)-4,5-dihydroisoxazol-5-yl)-2-methoxyphenyl derivatives. These compounds, related to (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine, demonstrated significant anticancer activity, particularly against PC-3 cells. The study highlighted the potential of these compounds in the development of new cancer therapies (Liu et al., 2008).
properties
IUPAC Name |
[3-(2-fluorophenyl)-1,2-oxazol-5-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O/c11-9-4-2-1-3-8(9)10-5-7(6-12)14-13-10/h1-5H,6,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQAXBKYVMMKCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=C2)CN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50671249 | |
Record name | 1-[3-(2-Fluorophenyl)-1,2-oxazol-5-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50671249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(2-Fluorophenyl)isoxazol-5-yl)methanamine | |
CAS RN |
543713-33-3 | |
Record name | 3-(2-Fluorophenyl)-5-isoxazolemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=543713-33-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[3-(2-Fluorophenyl)-1,2-oxazol-5-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50671249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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